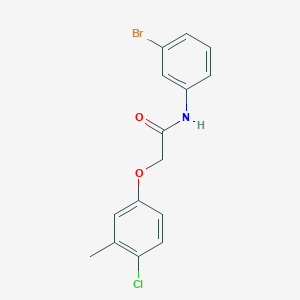
N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, also known as BRP-187, is a novel chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to a class of compounds known as phenylacetamides, which have shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is not fully understood. However, studies have suggested that it works by inhibiting the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that it reduces the production of reactive oxygen species (ROS), which are involved in the development of various diseases. Additionally, it has been shown to increase the production of anti-inflammatory cytokines, which help in the resolution of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is its high specificity towards the NF-κB pathway, which makes it a potent inhibitor of inflammation. Additionally, it has a low toxicity profile, making it a suitable candidate for further research. However, the limitations of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide include its complex synthesis process, which makes it challenging to produce in large quantities.
Direcciones Futuras
The potential therapeutic applications of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide are vast, and several areas of research are being explored. Some of the future directions for research include studying its effects on various inflammatory diseases, such as arthritis, inflammatory bowel disease, and psoriasis. Additionally, its potential as an anti-cancer agent is also being investigated. Further research is required to understand the full potential of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide in various diseases.
Conclusion
In conclusion, N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, or N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, is a novel compound that has shown promising results in scientific research. Its anti-inflammatory properties and low toxicity profile make it a suitable candidate for further research in various diseases. The complex synthesis process and the need for further research highlight the need for continued investigation into the potential therapeutic applications of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide.
Métodos De Síntesis
The synthesis of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide involves the reaction of 3-bromoaniline with 4-chloro-3-methylphenol in the presence of a base, followed by the addition of chloroacetyl chloride and a base to form the final product. The synthesis of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the significant areas of research is its anti-inflammatory properties. Studies have shown that N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide inhibits the production of pro-inflammatory cytokines, which play a vital role in the development of inflammatory diseases.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-10-7-13(5-6-14(10)17)20-9-15(19)18-12-4-2-3-11(16)8-12/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJGYDFUOGCMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5143818.png)
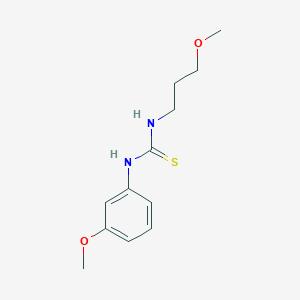
![2-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5143831.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5143850.png)
![1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5143858.png)
![3-(3-fluorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5143867.png)
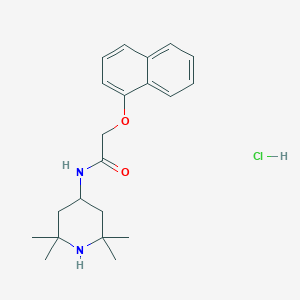
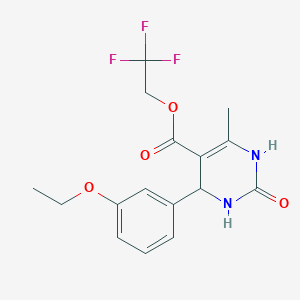
![4-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5143895.png)
![4-(5-acetyl-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143904.png)
![ethyl 4-amino-2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5143908.png)
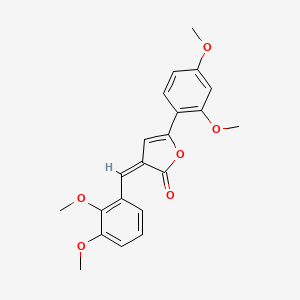
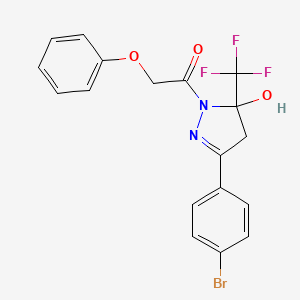
![2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime](/img/structure/B5143922.png)